molecular formula C19H26ClNO B12353038 1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine,monohydrochloride

1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine,monohydrochloride

Cat. No.: B12353038
M. Wt: 319.9 g/mol
InChI Key: GTAJEYUQYRIMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine, monohydrochloride is a synthetic organic compound. It is characterized by the presence of an ethylphenyl group, a methoxybenzyl group, and a propan-2-amine backbone. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of amine compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine typically involves several steps:

    Formation of the Ethylphenyl Intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Methoxybenzyl Group: The intermediate can then undergo a nucleophilic substitution reaction with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Propan-2-amine Backbone: The final step involves the reductive amination of the intermediate with propan-2-amine using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up, and the reaction conditions optimized for yield and purity. This might involve continuous flow reactors, automated control of reaction parameters, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine would depend on its specific biological target. Typically, such compounds may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-N-(2-methoxybenzyl)propan-2-amine: Similar structure with a methyl group instead of an ethyl group.

    1-(4-ethylphenyl)-N-(2-hydroxybenzyl)propan-2-amine: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

1-(4-ethylphenyl)-N-(2-methoxybenzyl)propan-2-amine is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may affect its lipophilicity and membrane permeability, while the methoxy group can influence its electronic properties and interactions with biological targets.

Properties

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-4-16-9-11-17(12-10-16)13-15(2)20-14-18-7-5-6-8-19(18)21-3;/h5-12,15,20H,4,13-14H2,1-3H3;1H

InChI Key

GTAJEYUQYRIMEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)NCC2=CC=CC=C2OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.